

# A Technical Guide to the KAT6A Inhibitor PF-07248144

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PF-9184   |           |
| Cat. No.:            | B15614060 | Get Quote |

Disclaimer: Initial inquiries regarding **PF-9184** (CAS number 1221971-47-6) revealed a misidentification. This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This guide focuses on the lysine acetyltransferase 6A (KAT6A) inhibitor, PF-07248144, which aligns with the apparent therapeutic area of interest.

### Introduction

PF-07248144 is a first-in-class, orally bioavailable, small molecule inhibitor that selectively targets lysine acetyltransferase 6A (KAT6A) and its close paralog, KAT6B. KAT6A is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression through the acetylation of histones, particularly H3K23.[1] Dysregulation of KAT6A activity, including gene amplification and overexpression, is implicated in the pathogenesis of various cancers, most notably estrogen receptor-positive (ER+) breast cancer.[2][3] In ER+ breast cancer, KAT6A amplification is observed in 10-15% of patients and is associated with a poorer clinical outcome.[2] By inhibiting KAT6A, PF-07248144 presents a novel therapeutic strategy to suppress the expression of oncogenes and impede tumor progression.[4][1]

## **Chemical Properties**



| Property          | Value                                                                                         |
|-------------------|-----------------------------------------------------------------------------------------------|
| CAS Number        | 2569008-99-5[5]                                                                               |
| Molecular Formula | C19H18N4O5S[5]                                                                                |
| Molecular Weight  | 414.4 g/mol [5]                                                                               |
| IUPAC Name        | 2-methoxy-N-[4-methoxy-6-(1H-pyrazol-1-ylmethyl)-1,2-benzisoxazol-3-yl]-benzenesulfonamide[5] |

### **Mechanism of Action**

PF-07248144 functions as a selective catalytic inhibitor of KAT6A and KAT6B.[4] KAT6A is a core component of a larger protein complex that includes bromodomain and PHD finger-containing protein 1 (BRPF1).[1] This complex is recruited to specific genomic loci, where KAT6A catalyzes the acetylation of lysine 23 on histone H3 (H3K23ac).[1] This acetylation event leads to a more relaxed chromatin structure, which facilitates the transcription of target genes.[1]

In the context of cancer, particularly ER+ breast cancer, the overexpression of KAT6A leads to aberrant acetylation and the subsequent expression of genes that drive cell proliferation and survival.[3] PF-07248144 inhibits the acetyltransferase activity of KAT6A, thereby preventing H3K23 acetylation.[6] This leads to a condensed chromatin state and the transcriptional repression of KAT6A target genes, including those involved in estrogen signaling and cell cycle progression.[2]

## **Signaling Pathway**

The signaling pathway of KAT6A in cancer is complex and involves multiple downstream effectors. A key pathway implicated in gliomagenesis, and likely relevant in other cancers, involves the PI3K/AKT signaling cascade.[7]





Click to download full resolution via product page

Figure 1: KAT6A Signaling Pathway in Cancer.



### **Preclinical and Clinical Data**

While specific preclinical IC50 and Ki values for PF-07248144 are not readily available in the public domain, clinical trial data provide insights into its activity.

Table 1: Summary of Phase 1 Clinical Trial Data for PF-07248144 (NCT04606446)[6][8]

| Parameter                                         | Monotherapy (Part 1A)                                                                                                                                           | Combination with Fulvestrant (Part 1B)                                                                    |
|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Patient Population                                | Advanced/metastatic ER+/HER2- breast cancer, castration-resistant prostate cancer, non-small cell lung cancer                                                   | Advanced/metastatic ER+/HER2- breast cancer with progression after CDK4/6 inhibitor and endocrine therapy |
| Dose Levels Evaluated                             | 1-15 mg QD                                                                                                                                                      | 5 mg QD                                                                                                   |
| Recommended Dose for Expansion                    | 5 mg QD                                                                                                                                                         | 5 mg QD                                                                                                   |
| Pharmacodynamics                                  | ≥70% H3K23Ac inhibition in PBMCs at ≥1 mg; >50% reduction in tumor H3K23Ac levels                                                                               | Not explicitly stated, but efficacy suggests target engagement                                            |
| Efficacy                                          | 1/8 partial response in evaluable ER+/HER2- mBC patients                                                                                                        | 2/4 partial responses in evaluable patients                                                               |
| Common Treatment-Related<br>Adverse Events (≥20%) | Dysgeusia (72%), anemia (52%), neutropenia (48%), thrombocytopenia (31%), diarrhea (31%), decreased white blood cells (28%), fatigue (24%), increased AST (21%) | Data combined with monotherapy arm                                                                        |
| Dose-Limiting Toxicities                          | Grade 3 neutropenia (at 2 mg and 8 mg)                                                                                                                          | Grade 3 neutropenia (at 5 mg)                                                                             |



Table 2: Updated Phase 1/2 Clinical Trial Efficacy Data for PF-07248144 + Fulvestrant[2]

| Efficacy Endpoint                   | Value (n=43) | 95% Confidence Interval |
|-------------------------------------|--------------|-------------------------|
| Objective Response Rate (ORR)       | 37.2%        | 23.0% - 53.3%           |
| Clinical Benefit Rate               | 55.8%        | 39.9% - 70.9%           |
| Median Progression-Free<br>Survival | 10.7 months  | 5.3 - 13.8 months       |

# **Experimental Protocols**

Detailed, step-by-step protocols for the preclinical evaluation of PF-07248144 are proprietary. However, based on the literature for KAT6A inhibitor development, the following are representative methodologies for key experiments.

1. In Vitro Histone Acetyltransferase (HAT) Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of KAT6A.

- Principle: Recombinant KAT6A is incubated with a histone substrate and acetyl-CoA. The inhibitor's ability to block the transfer of the acetyl group to the histone is quantified.
- Materials:
  - Recombinant human KAT6A enzyme
  - Histone H3 substrate
  - Acetyl-CoA
  - PF-07248144 or other test compounds
  - Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)



- Detection reagent (e.g., anti-H3K23ac antibody for ELISA or Western blot, or radioactive acetyl-CoA for a radiometric assay)
- Procedure (ELISA-based):
  - Coat a 96-well plate with histone H3 substrate and incubate overnight at 4°C.
  - Wash the plate to remove unbound histones.
  - Prepare a reaction mixture containing assay buffer, recombinant KAT6A, and varying concentrations of PF-07248144.
  - Add acetyl-CoA to initiate the reaction and incubate at 30°C for 1 hour.
  - Wash the plate to stop the reaction.
  - Add a primary antibody specific for H3K23ac and incubate for 1 hour at room temperature.
  - Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Wash and add a colorimetric HRP substrate (e.g., TMB).
  - Stop the reaction with an acid solution and measure the absorbance at 450 nm.
  - Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
- 2. Cellular H3K23 Acetylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to penetrate cells and inhibit KAT6A activity at its endogenous target.

- Principle: Cancer cells are treated with the inhibitor, and the level of H3K23 acetylation is measured by Western blot.
- Materials:
  - ER+ breast cancer cell line (e.g., ZR-75-1)



- Cell culture medium and supplements
- PF-07248144 or other test compounds
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-H3K23ac, anti-total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Seed cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with a dose range of PF-07248144 for a specified time (e.g., 24 hours).
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary anti-H3K23ac antibody overnight at 4°C.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Visualize the bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
- Quantify the band intensities to determine the dose-dependent inhibition of H3K23 acetylation.
- 3. In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.



- Principle: Human cancer cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.
- Materials:
  - Immunocompromised mice (e.g., NOD-SCID)
  - ER+ breast cancer cell line (e.g., ZR-75-1)
  - Matrigel
  - o PF-07248144 formulated for oral administration
  - Vehicle control
- Procedure:
  - Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
  - Monitor the mice for tumor growth.
  - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  - Administer PF-07248144 or vehicle control orally, once daily, for a specified duration (e.g., 28 days).
  - Measure tumor volume with calipers every 2-3 days.
  - Monitor the body weight of the mice as an indicator of toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies of H3K23ac levels).
  - Calculate tumor growth inhibition (TGI) to assess efficacy.

# **Experimental and Drug Discovery Workflows**



The development of a KAT6A inhibitor like PF-07248144 follows a structured workflow from initial discovery to clinical evaluation.





#### Click to download full resolution via product page

Figure 2: A generalized workflow for the discovery and development of a KAT6A inhibitor.

### Conclusion

PF-07248144 is a promising, first-in-class KAT6A inhibitor with demonstrated clinical activity in heavily pretreated ER+/HER2- metastatic breast cancer. Its mechanism of action, which involves the epigenetic regulation of gene expression through the inhibition of histone acetylation, represents a novel approach to cancer therapy. Further clinical development, including the ongoing Phase 3 trial, will be crucial in defining the therapeutic potential of PF-07248144 and the broader utility of targeting KAT6A in oncology. This guide provides a comprehensive overview of the available technical information on PF-07248144 for the scientific and drug development community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. onclive.com [onclive.com]
- 3. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ASCO American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the KAT6A Inhibitor PF-07248144]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614060#pf-9184-cas-number-1221971-47-6]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com